molecular formula C13H21NO4 B3018621 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid CAS No. 1441165-76-9

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid

Cat. No.: B3018621
CAS No.: 1441165-76-9
M. Wt: 255.314
InChI Key: AJJSFSRSMSKRET-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid is a bicyclic compound featuring a strained [5.1.0] ring system. The molecule contains two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 4-aza position and a carboxylic acid moiety at the 1-position.

The bicyclo[5.1.0] framework confers moderate ring strain, which can enhance reactivity in synthetic applications. The Boc group improves solubility in organic solvents and stabilizes the amine during intermediate synthesis.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-9-8-13(9,5-7-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJSFSRSMSKRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The tert-butoxycarbonyl (Boc) protecting group is often introduced to protect the amine functionality during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity. Molecular pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

3-[(tert-Butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic Acid
  • Molecular Weight : 255.32 g/mol
  • Key Differences : The Boc group is positioned at the 3-aza site instead of 4, altering steric and electronic properties.
  • Applications : Offered by Enamine Ltd as a building block for drug discovery. Its synthesis and reactivity are comparable to the 4-Boc isomer but may exhibit distinct regioselectivity in reactions .
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic Acid
  • CAS : 2384955-63-7
  • Molecular Weight : 255.3 g/mol
  • Key Differences: The carboxylic acid group is at the 8-position instead of 1.

Bicyclic Systems with Varied Ring Sizes

2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
  • CAS : 2410984-39-1
  • Key Properties :
    • Smaller [2.2.2] bicyclic system with higher ring strain.
    • Contains a methylene group, increasing steric hindrance.
    • Classified as acutely toxic (Category 4) and a skin irritant (Category 2) .
  • Applications : Used in laboratory settings for chemical synthesis but requires stringent safety protocols.
Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
  • Example CAS : 1459-96-7
  • Key Properties :
    • Extreme ring strain in the [1.1.1] system enhances reactivity.
    • Derivatives like 1,4-dimethyl variants exhibit increased lipophilicity.
  • Applications : PharmaBlock Sciences markets these as bioisosteres for tert-butyl groups in drug design .

Bioactive Azabicyclo Derivatives

Azabicyclo[3.2.1]octane Derivatives
  • Examples : Hydroxy- and benzoyloxy-substituted variants (e.g., 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid) .
  • Key Properties :
    • Larger [3.2.1] system reduces strain but maintains rigidity.
    • Polar substituents enhance solubility for biological targeting.
  • Applications : Intermediate in synthesizing neurologically active compounds .
Azabicyclo[4.2.0]octene Derivatives
  • Examples : Cephalosporin analogs with sulfur and tetrazole groups .
  • Key Properties :
    • Antibiotic activity due to β-lactam-like structures.
    • Functional groups (e.g., methoxy, tetrazole) modulate bioavailability.
  • Applications : Found in pharmacopeial standards for antimicrobial agents .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Weight Bicyclic System Substituents Key Properties Applications/Sources
4-Boc-4-azabicyclo[5.1.0]octane-1-carboxylic acid N/A ~255.3 [5.1.0] Boc (4), COOH (1) Moderate strain, polar Hypothetical building block
4-Boc-4-azabicyclo[5.1.0]octane-8-carboxylic acid 2384955-63-7 255.3 [5.1.0] Boc (4), COOH (8) Discontinued, ≥95% purity Lab chemical
3-Boc-3-azabicyclo[5.1.0]octane-1-carboxylic acid N/A 255.32 [5.1.0] Boc (3), COOH (1) Structural isomer Enamine Ltd
2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2410984-39-1 N/A [2.2.2] Boc (2), COOH (3), methylene Acute toxicity (Cat 4) Lab chemical
Bicyclo[1.1.1]pentane-1-carboxylic acid derivatives 1459-96-7 Varies [1.1.1] COOH, methyl High strain, lipophilic PharmaBlock
Azabicyclo[3.2.1]octane derivatives N/A Varies [3.2.1] Hydroxy, benzoyloxy Bioactive Pharmaceutical intermediates
Azabicyclo[4.2.0]octene derivatives N/A Varies [4.2.0] Thia, methoxy, tetrazole Antibiotic Pharmacopeial standards

Biological Activity

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid (CAS No. 1441165-76-9) is a bicyclic compound with a unique molecular structure, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound is thought to be related to its structural similarity to other bioactive compounds. Compounds with similar bicyclic structures have been reported to exhibit various biological activities, including antibacterial effects and interactions with key biochemical pathways.

Biochemical Pathways

Research indicates that compounds like this compound may influence:

  • Enzyme Inhibition : Similar compounds have shown potential as angiotensin-converting enzyme (ACE) inhibitors, which could imply that this compound may affect blood pressure regulation and cardiovascular health .
  • Antibacterial Activity : Compounds with analogous structures have demonstrated antibacterial properties, suggesting that this compound could also possess similar effects against bacterial growth and proliferation.

Case Studies

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

  • Synthesis of Complex Molecules : Its unique structure allows it to be utilized in the development of new materials and pharmaceuticals.
  • Biological Studies : The compound's interaction with proteins and enzymes makes it a useful tool for studying biochemical processes and drug design.

Comparative Analysis

Compound NameStructure TypeNotable Activity
This compoundBicyclicPotential ACE inhibitor, antibacterial
4-(tert-butoxycarbonyl)-thiazolidine carboxylic acidThiazolidineAntibacterial activity
3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acidBicyclicEnzyme interaction studies

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